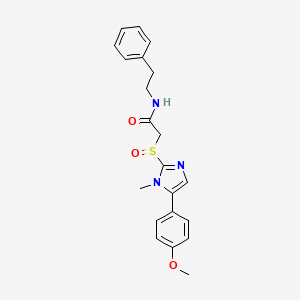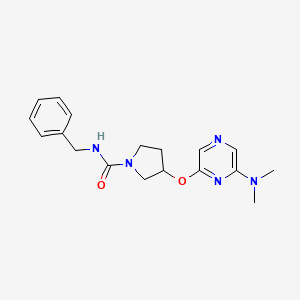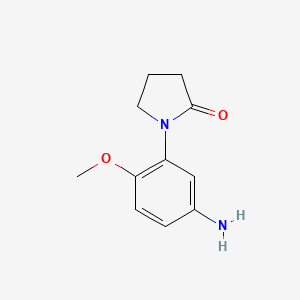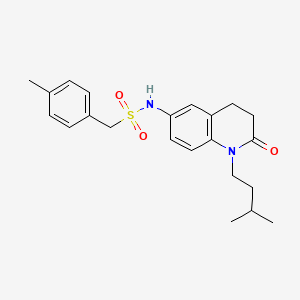
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester (IMEM) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is an ester of imidazole-4-carboxylic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester depends on the specific application. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs that target specific biological pathways. In material science, this compound has been used as a precursor for the synthesis of various polymers and resins that exhibit specific properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds through specific chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs that exhibit specific biochemical and physiological effects. In material science, this compound has been used as a precursor for the synthesis of various polymers and resins that exhibit specific mechanical, thermal, and electrical properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds that exhibit specific chemical and physical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester in lab experiments include its high purity, low toxicity, and ease of synthesis. This compound is also a versatile building block that can be used in various chemical reactions. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential hazards associated with its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester. One potential direction is the synthesis of novel drugs using this compound as a building block. Another potential direction is the development of new materials with specific properties using this compound as a precursor. Additionally, further research can be conducted on the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester involves the reaction of imidazole-4-carboxylic acid with methanol and ethyl chloroformate. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting this compound product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs, including antiviral and anticancer agents. In material science, this compound has been used as a precursor for the synthesis of various polymers and resins. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
methyl 1-ethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZJUDYBEZUIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)




![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)




![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)

![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)
